Deoxycalyciphylline B

Description

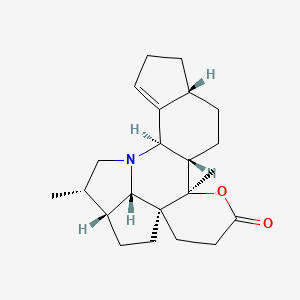

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H31NO2 |

|---|---|

Molecular Weight |

341.5 g/mol |

IUPAC Name |

(1S,6R,7S,10R,15R,18S,19R,22S)-6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one |

InChI |

InChI=1S/C22H31NO2/c1-13-12-23-19-16-5-3-4-14(16)6-7-17(19)21(2)22(11-9-18(24)25-21)10-8-15(13)20(22)23/h5,13-15,17,19-20H,3-4,6-12H2,1-2H3/t13-,14-,15-,17+,19+,20+,21-,22+/m1/s1 |

InChI Key |

NGQSEZXJVMCXSC-AJXLCOHYSA-N |

SMILES |

CC1CN2C3C(CCC4C3=CCC4)C5(C6(C2C1CC6)CCC(=O)O5)C |

Isomeric SMILES |

C[C@@H]1CN2[C@@H]3[C@H](CC[C@@H]4C3=CCC4)[C@@]5([C@]6([C@@H]2[C@@H]1CC6)CCC(=O)O5)C |

Canonical SMILES |

CC1CN2C3C(CCC4C3=CCC4)C5(C6(C2C1CC6)CCC(=O)O5)C |

Synonyms |

deoxycalyciphylline B |

Origin of Product |

United States |

Isolation and Structural Elucidation of Deoxycalyciphylline B

Natural Occurrence and Source Organisms

Deoxycalyciphylline B has been identified and isolated from at least two species within the Daphniphyllum genus, plants that have a history of use in traditional medicine.

Isolation from Daphniphyllum calycinum

This compound is a diterpenoid alkaloid that has been isolated from the plant species Daphniphyllum calycinum. biosynth.comambeed.cn This plant is a known rich source of Daphniphyllum alkaloids and is used in traditional Chinese medicine. nih.gov In one study, the roots of D. calycinum were investigated, leading to the isolation of ten new and seventeen known alkaloids, one of which was this compound. researchgate.netresearchgate.net The isolation process typically involves extraction from the plant material, followed by various chromatographic techniques to separate the complex mixture of alkaloids. nih.gov For instance, researchers have used a sequence of silica (B1680970) gel column chromatography and Sephadex LH-20 chromatography to purify the compound. nih.gov

Isolation from Daphniphyllum subverticillatum

This compound has also been isolated from the stems of Daphniphyllum subverticillatum. acs.orgacs.org In a notable study, it was identified as one of two novel major alkaloids from this plant, alongside Deoxyisocalyciphylline B and the known Calyciphylline B. acs.orgacs.org This particular investigation marked the first chemical analysis of D. subverticillatum. acs.org The isolation from this source further underscores the distribution of this unique alkaloid within the Daphniphyllum genus.

Methodologies for Structural Determination

The complex, polycyclic structure of this compound necessitated the use of advanced analytical techniques to fully elucidate its atomic arrangement.

Application of Spectroscopic Techniques (e.g., 2D NMR, MS)

The initial determination of the planar structure and relative configuration of this compound was achieved through extensive spectroscopic analysis. researchgate.net Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy were crucial in piecing together the connectivity of the molecule. acs.orgacs.org 2D NMR experiments, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provided detailed information about the proton and carbon framework and the linkages between different parts of the molecule. acs.orgnih.govnih.gov

Mass spectrometry (MS) was also employed to determine the molecular formula and fragmentation patterns, further corroborating the proposed structure. nih.gov The combination of these spectroscopic methods allowed for a comprehensive initial structural assignment.

Structural Relationship to Co-occurring and Related Daphniphyllum Alkaloids

This compound is part of a large and structurally diverse family of over 320 Daphniphyllum alkaloids. mdpi.com These compounds are biosynthetically related and often co-exist within the same plant species.

This compound shares a unique fused hexacyclic skeleton with its isomer, Deoxyisocalyciphylline B , and the related Calyciphylline B , all of which were isolated from D. subverticillatum. acs.orgacs.org The structural elucidation of these co-occurring alkaloids has been instrumental in understanding the biosynthetic pathways within the Daphniphyllum genus. acs.org

Other related alkaloids isolated alongside this compound from D. calycinum include Calycindaphines A-J , Calyciphylline E , Yunnandaphnine A , and Secodaphniphylline , among others. researchgate.netresearchgate.net The structural variations among these compounds, often differing by the presence or absence of hydroxyl groups, the degree of unsaturation, or the stereochemistry at certain positions, provide a rich field for the study of natural product chemistry and biosynthesis. The total synthesis of related compounds like (-)-Daphlongamine H has also contributed to confirming the structures of this alkaloid subclass. escholarship.org

Analogues and Stereoisomers (e.g., Deoxyisocalyciphylline B, Calyciphylline B)

This compound is a member of the calyciphylline B-type alkaloids, a structurally distinct subfamily of the complex Daphniphyllum alkaloids. escholarship.org These compounds are characterized by a unique hexacyclic framework containing a central piperidine (B6355638) ring and seven contiguous stereocenters. escholarship.org The study of this compound is often linked with its close analogues and stereoisomers, which are frequently isolated from the same natural sources.

Key analogues, Deoxyisocalyciphylline B and Calyciphylline B, were isolated alongside this compound from the stem of Daphniphyllum subverticillatum. researchgate.net The elucidation of their complex structures was accomplished through extensive use of spectral methods, particularly 2D NMR techniques. researchgate.net Notably, the absolute structure of this compound was unambiguously confirmed by single-crystal X-ray diffraction analysis, providing a crucial reference point for the characterization of other related alkaloids in this class. escholarship.orgresearchgate.net Other related alkaloids have been isolated from various Daphniphyllum species, such as Daphniphyllum calycinum and Daphniphyllum oldhami. researchgate.netchemfaces.comnih.gov

Table 1: Key Analogues of this compound

| Compound Name | Natural Source (Example) | Method of Structural Elucidation | Citation |

|---|---|---|---|

| This compound | Daphniphyllum subverticillatum | 2D NMR, Single-Crystal X-ray Diffraction | researchgate.net |

| Deoxyisocalyciphylline B | Daphniphyllum subverticillatum | 2D NMR, Spectral Methods | researchgate.net |

| Calyciphylline B | Daphniphyllum subverticillatum | 2D NMR, Spectral Methods | researchgate.net |

Structural Revisions of Previously Reported Daphniphyllum Alkaloids based on Further Research

The structural complexity and stereochemical density of the Daphniphyllum alkaloids present significant challenges for structural elucidation. Consequently, initial structural assignments, often based on spectroscopic data and biogenetic analogy to known compounds, are sometimes later revised. Research and total synthesis efforts targeting one member of the family can often provide the rigorous proof needed to confirm or correct the structures of its relatives.

A significant example of this is the structural revision of Deoxyisocalyciphylline B. The initial structure was proposed based on spectroscopic analysis. researchgate.net However, synthetic work by Richmond Sarpong and colleagues culminating in the first total synthesis of (–)-daphlongamine H, another calyciphylline B-type alkaloid, brought the accepted structure of Deoxyisocalyciphylline B into question. researchgate.netnih.govacs.org

During their synthetic campaign, the team achieved the synthesis of (–)-isodaphlongamine H and found that their synthetic compound's spectroscopic data did not match the data reported for the natural product thought to be Deoxyisocalyciphylline B. nih.govacs.org This discrepancy prompted a re-evaluation. The detailed comparison of ¹³C NMR spectra between the synthetic samples and the reported data for Deoxyisocalyciphylline B ultimately led to a revision of its structure. escholarship.orgnih.govscispace.com This instance underscores the crucial role of total synthesis in the definitive structural assignment of complex natural products. The misassignment of Deoxyisocalyciphylline B had further implications, as its structure had been used by analogy to assign the stereochemistry of other related calyciphylline B-type alkaloids. scispace.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Deoxyisocalyciphylline B |

| Calyciphylline B |

| Daphlongamine H |

| Isodaphlongamine H |

Total Synthesis and Synthetic Methodologies for Deoxycalyciphylline B and Its Congeners

Strategic Approaches to the Polycyclic Core Framework of Calyciphylline B-Type Alkaloids

The synthesis of calyciphylline B-type alkaloids, including Deoxycalyciphylline B, requires a carefully planned strategy to assemble the complex, multi-ring system. These alkaloids possess a formidable hexa- or pentacyclic framework with numerous stereogenic centers, including a quaternary carbon and a tertiary nitrogen atom. acs.org

Retrosynthetic Analysis and Key Disconnections

A pivotal retrosynthetic analysis envisions the formation of all six rings of the calyciphylline B-type framework from an acyclic precursor. escholarship.org This strategy relies on a sequence of carefully orchestrated cyclizations to build the highly fused and stereochemically rich scaffold from a precursor with a single chiral center. escholarship.org A key disconnection often involves a late-stage Pauson-Khand reaction to construct a crucial cyclopentenone ring. escholarship.org

Another approach focuses on the late-stage construction of the lactone ring and N-oxide formation to arrive at calyciphylline B from a pentacyclic intermediate. acs.org This pentacycle is envisioned to be accessible from an enone via a 1,4-conjugate hydride addition. The enone, in turn, can be synthesized from a dienone through an aldol-elimination sequence. acs.org This dienone itself can be formed via an intermolecular aldol-elimination reaction. acs.org

A common feature in many synthetic strategies is the initial construction of a core bicyclic or tricyclic system, which is then further elaborated. For instance, a stereoselective synthesis of the A,E-ring bicyclic core of this compound has been reported. sci-hub.se Similarly, the synthesis of the tricyclic core of related alkaloids has been achieved through a complexity-building Mannich reaction and efficient cyclizations. acs.orgchemrxiv.orgnih.gov

Challenges in Constructing the Intricate Polycyclic Scaffold

The construction of the intricate polycyclic scaffold of calyciphylline B-type alkaloids is fraught with challenges. One of the primary difficulties lies in controlling the stereochemistry at multiple contiguous stereocenters. nih.gov For example, synthetic efforts have encountered difficulties in controlling the stereochemistry at the B/C ring junction, with some approaches leading to the incorrect configuration. acs.org

The formation of the highly substituted and sterically hindered rings also presents a significant hurdle. The sheer complexity of the target molecules necessitates long and often low-yielding synthetic sequences. escholarship.org Furthermore, the development of efficient and diastereoselective cyclization reactions to form the various rings of the core structure is a constant area of research. acs.orgchemrxiv.orgnih.gov The unique hexacyclic framework of the calyciphylline B-type alkaloids, with its central piperidine (B6355638) moiety and seven contiguous stereocenters, makes it a daunting synthetic target. escholarship.org

Specific Synthetic Reactions and Cascade Sequences Employed

A variety of powerful synthetic reactions and elegant cascade sequences have been employed to tackle the synthesis of this compound and its congeners. These methods are crucial for efficiently building the complex molecular architecture.

Mitsunobu Reaction in C-N Bond Formation and Cyclization

The Mitsunobu reaction is a versatile tool for forming carbon-nitrogen (C-N) bonds, a key step in the synthesis of many nitrogen-containing natural products. nih.govnih.gov This reaction, which converts an alcohol to various functional groups with inversion of stereochemistry, is particularly valuable for synthesizing chiral molecules. nih.govwikipedia.orgjkchemical.com

In the context of this compound synthesis, researchers have utilized the Mitsunobu reaction to create a key intermediate. nih.gov Specifically, an alcohol was successfully converted to a desired compound with a 65% yield using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh₃) in tetrahydrofuran. nih.gov This transformation highlights the utility of the Mitsunobu reaction in building the complex framework of these alkaloids. nih.gov The reaction typically involves the use of a phosphine, like triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or DIAD. wikipedia.orgjkchemical.com

Cycloaddition Reactions (e.g., Pauson-Khand, Intramolecular Diels-Alder)

Cycloaddition reactions are powerful strategies for the rapid construction of cyclic systems. The Pauson-Khand reaction, in particular, has proven to be a key strategy in the synthesis of calyciphylline B-type alkaloids. escholarship.orgnih.govmdpi.com This reaction, which involves the cobalt-mediated cyclization of an alkyne, an alkene, and carbon monoxide, is highly effective for creating cyclopentenone rings. mdpi.com In the total synthesis of daphlongamine H, a related alkaloid, the hydro-indene substructure was successfully constructed using a Pauson-Khand reaction. escholarship.orgacs.orgchemrxiv.orgnih.gov This reaction was also envisioned as a late-stage step in a retrosynthetic analysis of the calyciphylline B framework. escholarship.org

The intramolecular Diels-Alder (IMDA) reaction is another powerful tool for constructing polycyclic systems in a single step with high stereoselectivity. rsc.orgresearchgate.netmdpi.com This reaction has been employed in the synthesis of calyciphylline A-type alkaloids, demonstrating its potential for building the complex ring systems found in Daphniphyllum alkaloids. mdpi.comacs.org The IMDA reaction offers advantages such as increased reaction rates and high regio- and stereoselectivity due to the constrained nature of the intramolecular process. researchgate.net The Type 2 IMDA reaction, in particular, allows for the synthesis of highly substituted six-membered rings and has been applied in the synthesis of complex natural products. nih.gov

Metal-Catalyzed Methodologies (e.g., C-H Activation, Ring-Rearrangement Metathesis)

Metal-catalyzed reactions have become indispensable tools in modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. mdpi.com In the synthesis of intricate fused N-heterocycles, including the tricyclic core of this compound, C-H activation and ring-rearrangement metathesis (RRM) have been employed as key steps. nih.govacs.orgacs.org

C-H activation strategies allow for the direct functionalization of otherwise unreactive C-H bonds, offering a more atom-economical approach to bond formation. beilstein-journals.org These methods often utilize transition metals like palladium or ruthenium to facilitate the reaction. nih.govbeilstein-journals.org

Ring-rearrangement metathesis (RRM) is a powerful strategy that involves a cascade of metathesis events (ring-opening and ring-closing) to generate complex molecular frameworks that are difficult to access through conventional methods. researchgate.netnih.gov This approach has been used to synthesize the tricyclic core of this compound and other related alkaloids, demonstrating its utility in rapidly building molecular complexity. nih.govacs.orgacs.orgresearchgate.net

Other Key Transformations (e.g., Mannich Reaction, Prins-type cyclization)

Beyond the primary cyclization strategies, the syntheses of this compound and its congeners rely on other pivotal transformations to build complexity and install key structural motifs. The Mannich reaction and Prins-type cyclizations have proven to be particularly valuable. escholarship.orgmdpi.com

The Mannich reaction , a fundamental carbon-carbon bond-forming reaction, has been instrumental in the assembly of the core structures of calyciphylline B-type alkaloids. researchgate.netorganic-chemistry.org In the total synthesis of (−)-daphlongamine H, a diastereomer of this compound, a complexity-building Mannich reaction was a key feature of the successful strategy. escholarship.orgacs.org This reaction facilitates the aminoalkylation of a carbon-based nucleophile, providing a direct route to the β-amino carbonyl compounds that are precursors to the piperidine ring central to the alkaloid's structure. researchgate.netias.ac.in For instance, a vinylogous Mannich reaction was employed in the synthesis of the related alkaloid dapholdhamine B to construct its unique aza-adamantane core. mdpi.com The versatility of this reaction allows for the efficient construction of heterocyclic systems integral to the Daphniphyllum alkaloid family. researchgate.net

A Prins-type cyclization has also been a critical transformation in the endgame of certain synthetic routes. In an approach toward daphlongamine H, treatment of a key intermediate with excess trifluoromethanesulfonic acid (TfOH) in nitromethane (B149229) led to an unexpected but productive conversion. escholarship.orgmdpi.com Researchers hypothesized that this transformation, a formal dehydration, proceeds via a Prins-like cyclization of an acylium intermediate. escholarship.orgmdpi.com This type of reaction, involving the electrophilic addition of an aldehyde or ketone to an alkene or alkyne followed by nucleophilic capture, is a powerful tool for constructing cyclic ethers and has been applied stereoselectively in the synthesis of numerous natural products. nih.govsemanticscholar.org In the context of the this compound framework, this reaction provides a pathway to manipulate the complex polycyclic system and achieve the desired architecture. mdpi.com

Stereocontrol and Diastereoselective Synthesis in Complex Alkaloid Construction

The paramount challenge in synthesizing this compound is the precise control of its complex stereochemistry, featuring seven contiguous stereocenters. escholarship.org Achieving this requires highly developed methods for diastereoselective synthesis, where reactions are designed to favor the formation of one diastereomer over others. ox.ac.uk

A key strategy involves substrate-controlled diastereoselection, where the existing stereocenters in a molecule direct the stereochemical outcome of subsequent reactions. A notable example is the highly diastereoselective hydrogenation used to assemble the tricyclic core of (−)-daphlongamine H. escholarship.orgacs.org This step successfully established four of the contiguous stereocenters in a single transformation. escholarship.orgacs.org The stereochemical control in such reactions is often dictated by the catalyst approaching the less sterically hindered face of the substrate.

Other diastereoselective methods employed in the synthesis of related Daphniphyllum alkaloids, which inform the strategies for this compound, include:

Intramolecular Diels-Alder reactions : Used to construct the core ring systems with high diastereoselectivity in the synthesis of congeners like (-)-calyciphylline N. capes.gov.brnih.gov

Radical cyclizations : Density functional theory (DFT) calculations have shown that 6-exo radical cyclizations can proceed via specific boat-conformational transition states, providing a mechanistic understanding of the observed high stereoselectivity. researchgate.net

Alkylation and Rearrangements : Diastereoselective alkylation of lactams has been used to install methyl groups with the correct stereochemistry, and stereocontrolled Claisen rearrangements have been used to set other key stereocenters. mdpi.comresearchgate.net

The table below summarizes some of the key diastereoselective reactions used in the construction of calyciphylline-type alkaloid cores.

| Reaction Type | Purpose | Alkaloid Context | Stereochemical Outcome | Reference(s) |

| Diastereoselective Hydrogenation | Formation of a tricyclic core with four contiguous stereocenters | (−)-Daphlongamine H | High diastereomeric ratio (4:1 d.r.) | escholarship.orgescholarship.orgacs.org |

| Intramolecular Diels-Alder | Construction of the ABCD tetracyclic core | (−)-Calyciphylline N | Highly diastereoselective | capes.gov.brnih.gov |

| Radical Cyclization | Formation of bridged bicyclic systems | Daphniphyllum Alkaloids | High stereoselectivity explained by transition state analysis | researchgate.net |

| Diastereoselective Alkylation | Introduction of a methyl substituent | Calyciphylline A-type intermediates | Identical configuration to the natural product | mdpi.com |

| Pauson-Khand Reaction | Construction of hydro-indene substructure | (−)-Daphlongamine H | Sets key stereocenters in the fused ring system | escholarship.org |

These methods for achieving stereocontrol are essential for efficiently navigating the synthetic landscape toward the correct, biologically active isomer of this compound. nih.gov

Application of Computational Chemistry in Synthetic Design (e.g., DFT Analysis of Transition States)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in planning and understanding the complex reactions involved in the synthesis of this compound and its congeners. acs.orgacs.orgnih.gov DFT analysis allows chemists to model reaction pathways, calculate the energies of transition states and intermediates, and ultimately predict or explain the stereochemical outcomes of reactions. acs.org

In synthetic efforts toward calyciphylline B-type alkaloids, a detailed DFT study of equilibrium geometries and transition states was crucial for explaining the stereochemical outcome during the formation of critical intermediates. acs.orgacs.orgnih.gov By analyzing the transition state energies for the formation of different diastereomers, researchers can understand why one product is favored over another. For example, DFT calculations at the B3LYP/6-31G* level were used to investigate a 6-exo radical cyclization, revealing that the reaction proceeds through boat-conformational transition states. researchgate.net This insight provided a clear mechanistic rationale for the experimentally observed stereoselectivity. researchgate.net

The applications of computational chemistry in this context include:

Predicting Stereoselectivity : Calculating the energy barriers for different reaction pathways to predict the major diastereomer. acs.orgnih.gov

Mechanistic Elucidation : Understanding complex reaction mechanisms, such as the Prins-like cyclization or radical cyclizations, by identifying key intermediates and transition states. mdpi.comresearchgate.net

Conformational Analysis : Studying the conformational features of the natural product and its synthetic intermediates, which is often corroborated by X-ray crystallographic analysis. acs.orgacs.org

These computational studies provide valuable insights that guide synthetic strategy, saving significant time and resources in the laboratory by focusing efforts on the most promising synthetic routes. escholarship.org

Synthesis of Structural Analogues and Derivatives for Research Purposes

The synthesis of structural analogues and derivatives of this compound is crucial for several research objectives, including structure-activity relationship (SAR) studies, the definitive confirmation of stereochemical assignments, and the exploration of novel biological activities. acs.orgresearchgate.net

The total synthesis of diastereomers such as (−)-daphlongamine H and the unnatural product (−)-isodaphlongamine H has been a significant achievement in this area. escholarship.orgacs.org These syntheses not only provided access to these specific congeners but also led to the structural revision of another related natural product, deoxyisocalyciphylline B. escholarship.orgacs.org The ability to synthesize these closely related but structurally distinct molecules allows for a precise investigation of how stereochemistry at specific centers (C5 and C6) impacts biological function. escholarship.orgresearchgate.net

Furthermore, the synthesis of simplified model systems, such as a model aza-tetracyclic scaffold of the calyciphylline B-type alkaloids, allows chemists to test synthetic methodologies and explore the chemistry of the core ring system without the complexity of the full natural product. acs.org These model studies are foundational for developing a convergent and efficient total synthesis. acs.org

The development of synthetic strategies that utilize a common advanced intermediate are particularly powerful, as they can be adapted to produce a range of analogues, including this compound, deoxyisocalyciphylline B, and daphlongamine H, from a single precursor. researchgate.net This divergent approach is highly efficient for generating a library of related compounds for biological screening and further research. researchgate.net The synthesis of isodaphlongamine H, for example, yielded an unnatural alkaloid that nonetheless exhibited antiproliferative effects against several human cancer cell lines, highlighting the potential for discovering new therapeutic leads through the synthesis of structural analogues. researchgate.net

Biological Activities and Molecular Mechanisms of Deoxycalyciphylline B

Cellular and Molecular Effects

The influence of Deoxycalyciphylline B extends to fundamental cellular processes and components, including interactions with biochemical pathways and the modulation of key enzyme expression.

Interactions with Cellular Components and Biochemical Pathways

This compound is a diterpenoid alkaloid isolated from plants of the Daphniphyllum genus. biosynth.com The intricate structures and varied biological activities of Daphniphyllum alkaloids have drawn considerable interest. mdpi.com The mode of action for this compound is understood to involve interactions with various cellular components, which can affect multiple biochemical pathways. biosynth.com However, the exact mechanisms underlying these interactions are still being actively investigated. biosynth.com The biosynthetic pathways of Daphniphyllum alkaloids are thought to originate from squalene (B77637). whiterose.ac.uk

Modulation of Cytochrome P450 Enzyme Expression in In Vitro Hepatocyte Models (e.g., CYP3A7, CYP1A2 in iHep cells)

Studies utilizing human induced pluripotent stem cell-derived hepatocytes (iHep cells) have demonstrated that this compound can modulate the expression of cytochrome P450 (CYP) enzymes. Specifically, it has been observed to decrease the expression of CYP3A7 in iHep cells. researchgate.net In contrast, when tested in the hepatoblastoma-derived HepG2 cell line, this compound was found to increase the expression of CYP1A2. researchgate.net These findings highlight the cell-type-specific effects of this compound on the expression of important drug-metabolizing enzymes.

In Vitro Pharmacological Evaluations

The pharmacological properties of this compound have been assessed in various in vitro models, providing insights into its cellular responses, potential mechanisms in cancer cells, and antioxidant capabilities.

Assessment of Cellular Responses in Human Induced Pluripotent Stem Cell-Derived Hepatocytes

In studies using human induced pluripotent stem cell-derived hepatocytes (iHep cells), this compound did not show a toxic effect on iHep cells when compared to long-term human hepatocytes (LTHHs) and HepG2 cells. researchgate.net However, a mild decrease in mitochondrial activity was noted at the highest tested concentration, but only in LTHHs, with no toxic effects observed in iHep or HepG2 cells. windows.net These iPSC-derived hepatocytes are considered a valuable tool for studying the toxic responses to phytochemicals. researchgate.netnih.gov

Investigations in Cancer Cell Lines for Mechanistic Insights

The effects of this compound have been explored in various cancer cell lines to understand its potential mechanisms of action. Research has shown that it exhibits cytotoxic properties against certain cancer cell lines. researchgate.net For instance, one study reported that this compound demonstrated cytotoxicity comparable to the unnatural compound isodaphlongamine H in a National Cancer Institute (NCI) panel screening of human cancer cell lines. researchgate.net Another study noted that while some Daphniphyllum alkaloids showed inhibitory activity, this compound was primarily associated with hepatotoxicity. researchgate.net

Promotion of Nerve Growth Factors

This compound has been identified for its potential to promote nerve growth factors (NGF), which are crucial for the growth, maintenance, and survival of neurons. rsc.orgwikipedia.org Nerve growth factor is a type of neurotrophic factor that plays a significant role in the regulation of neuronal growth and differentiation. wikipedia.orgnih.gov Studies have shown that NGF can induce the differentiation of PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, into neuron-like cells. nih.govmdpi.com This process of differentiation is often used as a model system to study the effects of neurotrophic factors and other compounds on neuronal development. nih.gov The promotion of NGF by compounds like this compound suggests a potential for therapeutic applications in neurodegenerative disorders. rsc.orgnih.gov

In Vivo Animal Model Studies for Mechanistic Characterization

To understand the physiological and pathological effects of this compound, researchers have utilized in vivo animal models, primarily focusing on mammalian systems. These studies provide critical insights into the compound's impact at both the cellular and tissue levels.

Hepatic Cellular and Biochemical Responses in Mammalian Models

Studies in mice have demonstrated that this compound is a hepatotoxic alkaloid. researchgate.netmdpi.comnih.gov Administration of the compound leads to significant alterations in liver function markers. mdpi.comnih.gov Specifically, a notable increase in the plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) is observed. researchgate.netmdpi.comnih.gov These enzymes are typically contained within liver cells, and their elevation in the bloodstream is a key indicator of hepatocellular injury.

The biochemical response to this compound is time-dependent. Following administration, the levels of ALT and AST in the serum of mice rise significantly within one hour. mdpi.comnih.gov The peak concentration of these enzymes is reached approximately 8 hours after administration, and the hepatotoxic effects can persist for over 48 hours. mdpi.comnih.gov This demonstrates a clear cause-and-effect relationship between this compound exposure and hepatic biochemical alterations. researchgate.netmdpi.com

| Time After Administration (hours) | Alanine Aminotransferase (ALT) Level Change | Aspartate Aminotransferase (AST) Level Change |

|---|---|---|

| 1 | Significant Increase | Significant Increase |

| 8 | Peak Concentration | Peak Concentration |

| >48 | Sustained Elevation | Sustained Elevation |

Histopathological Observations in Animal Tissues

Histopathological examination of liver tissues from mice treated with this compound confirms the hepatotoxicity observed in biochemical assays. researchgate.netmdpi.comnih.gov The primary method for this analysis involves staining tissue sections with hematoxylin (B73222) and eosin (B541160) (H&E), which allows for the visualization of cellular structures and any pathological changes. researchgate.netaasld.orgnih.gov

Observations from these studies reveal distinct dose-dependent hepatic injuries. mdpi.comnih.gov At lower doses, the liver shows signs of slight edema and mild inflammatory infiltrate. mdpi.com As the dose increases, more severe damage becomes apparent, including significant inflammatory infiltration, cell necrosis (death of liver cells), and the appearance of foamy cells. researchgate.netmdpi.comnih.gov In some cases, the intercellular space within the liver tissue becomes wider, and focal cell necrosis is observed. mdpi.comnih.gov These pathological changes are consistently found in the liver, while no significant injuries have been reported in other organs like the kidney and cerebellum. mdpi.comnih.gov

| Observed Pathological Change | Low Dose | High Dose |

|---|---|---|

| Slight Edema | Present | - |

| Slight Inflammatory Infiltrate | Present | - |

| Severe Inflammatory Infiltration | - | Present |

| Cell Necrosis | Focal | Severe |

| Clusters of Foamy Cells | - | Present |

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activity of a compound is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how the specific arrangement of atoms and functional groups in a molecule like this compound influences its interactions with biological targets.

Influence of Stereochemistry on Biological Interactions and Activities

Stereochemistry, the spatial arrangement of atoms within a molecule, plays a pivotal role in the biological activity of this compound. escholarship.org The specific stereoisomer of a compound can determine its ability to bind to a receptor or enzyme, thereby dictating its pharmacological effect. nih.gov For many naturally occurring chiral compounds, only one enantiomer is biologically active. nih.gov The complex polycyclic framework of Daphniphyllum alkaloids, including this compound, presents numerous stereocenters, making the influence of stereochemistry particularly significant. escholarship.org The synthesis of various stereoisomers and their subsequent biological evaluation are key strategies to unravel these relationships. mdpi.com

Mechanistic Insights from Comparative Studies with Analogues

Comparing the biological activities of this compound with its synthetic analogues provides valuable mechanistic insights. By systematically modifying the structure of the parent compound and observing the resulting changes in activity, researchers can identify the key pharmacophoric features responsible for its biological effects. selvita.com For instance, comparative studies have been conducted with other Daphniphyllum alkaloids to determine which structural components are responsible for the observed hepatotoxicity. mdpi.comnih.gov These studies revealed that while other related alkaloids did not cause hepatic injury, this compound consistently produced toxic effects, identifying it as the main toxic constituent from Daphniphyllum calycinum. researchgate.netmdpi.comnih.gov Such comparative analyses are fundamental to understanding the SAR and guiding the design of new molecules with potentially enhanced therapeutic properties or reduced toxicity.

Advanced Research Techniques and Future Perspectives

Application of Advanced Spectroscopic and Analytical Techniques for Structural Investigations

The definitive structure of Deoxycalyciphylline B and its congeners has been established through a combination of sophisticated spectroscopic and analytical methods. escholarship.org X-ray crystallography, a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid, has been instrumental in unambiguously confirming the molecular structure of this compound. escholarship.orgfigshare.comacs.orgnih.gov This method works by directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. anton-paar.com The angles and intensities of the diffracted beams provide precise information about the positions of atoms within the crystal lattice, revealing intricate details of its conformational features. acs.organton-paar.com

In addition to X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in elucidating the structure of this compound in solution. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), provide detailed information about the connectivity of atoms within the molecule. Computational methods, including Density Functional Theory (DFT), are also employed to complement experimental data. acs.orgnih.gov DFT calculations can predict equilibrium geometries and transition states, offering insights into the stereochemical outcomes of synthetic reactions and helping to rationalize the observed spectroscopic data. acs.orgnih.gov

| Technique | Application in this compound Research | Key Insights Provided |

|---|---|---|

| X-ray Crystallography | Unambiguous confirmation of the 3D molecular structure. escholarship.orgfigshare.comacs.orgnih.gov | Precise atomic coordinates, bond lengths, bond angles, and conformational features. acs.organton-paar.com |

| Advanced NMR Spectroscopy (e.g., 2D NMR) | Structural elucidation in solution. researchgate.net | Connectivity of protons and carbons, stereochemical relationships. |

| Density Functional Theory (DFT) | Computational analysis to support experimental findings. acs.orgnih.gov | Prediction of stable conformations, understanding of stereochemical outcomes in synthesis. acs.orgnih.gov |

Development and Utilization of Advanced In Vitro Biological Models (e.g., 3D Organoids, iPSC-derived cells)

The limitations of traditional 2D cell cultures in predicting human responses have spurred the development of more physiologically relevant in vitro models. lek.combiocompare.com Three-dimensional (3D) organoids and induced pluripotent stem cell (iPSC)-derived cells are at the forefront of this evolution, offering a more accurate platform for studying the biological effects of natural products like this compound. nih.govdrugtargetreview.comwur.nl

3D organoids are self-assembling microtissues grown from stem cells that mimic the structure and function of human organs. moleculardevices.comnews-medical.net These models can be used to investigate the tissue-specific effects and toxicity of compounds in a more realistic microenvironment. biocompare.comspringermedizin.de For instance, liver organoids could be used to further investigate the previously reported hepatotoxicity of this compound. mdpi.comnih.gov

iPSC technology allows for the generation of various human cell types, including neurons and cardiomyocytes, from a patient's own cells. nih.govnih.govbiologists.com This provides a powerful tool for creating disease-specific models and for screening compounds for efficacy and toxicity in a patient-specific manner. nih.govdrugtargetreview.comnih.gov High-throughput screening of small molecule libraries, including natural products, on iPSC-derived neurons is already being used to identify compounds that modulate processes like neurite growth. biologists.com

| Model | Description | Potential Application for this compound |

|---|---|---|

| 3D Organoids | Self-assembled 3D microtissues that mimic organ structure and function. moleculardevices.comnews-medical.net | Investigating tissue-specific toxicity (e.g., hepatotoxicity in liver organoids). mdpi.comnih.gov |

| iPSC-derived Cells | Differentiated human cells generated from induced pluripotent stem cells. nih.govnih.govbiologists.com | Screening for neurotrophic or other biological activities in a human-relevant context. |

Unveiling Further Molecular Targets and Signaling Pathways

While the hepatotoxic effects of this compound have been documented, the precise molecular targets and signaling pathways through which it exerts its biological effects remain largely under investigation. mdpi.combiosynth.comnih.govbiocrick.com Future research will likely focus on identifying the specific proteins and cellular pathways that interact with this complex alkaloid.

One study noted that this compound is a hepatotoxic alkaloid. Another study on related Daphniphyllum alkaloids found that some compounds could inhibit TNFα-induced NF-κB activation and the TGF-β/SMAD pathway, while others modulated autophagy. rsc.org These findings suggest that alkaloids from this family can interact with key signaling pathways involved in inflammation and cellular homeostasis. Further investigation is needed to determine if this compound shares these or other activities.

Exploration of Novel Synthetic Strategies and Methodological Advancements in Complex Alkaloid Synthesis

The intricate, caged structure of this compound and other Daphniphyllum alkaloids makes them challenging targets for total synthesis. nih.gov However, these challenges have also spurred the development of innovative synthetic strategies and methodologies. researchgate.netrsc.org

Recent approaches to the synthesis of calyciphylline A-type alkaloids, which are structurally related to this compound, have included strategies based on intramolecular Michael additions, palladium-catalyzed reactions, cycloadditions, and Mannich-type reactions. researchgate.netrsc.org Some synthetic efforts have focused on biomimetic strategies, drawing inspiration from the proposed biosynthetic pathways of these alkaloids. scispace.comnumberanalytics.com The development of one-pot methodologies and cascade reactions aims to increase the efficiency and elegance of these complex syntheses. mdpi.comresearchgate.net Future work in this area will likely continue to push the boundaries of synthetic organic chemistry, enabling the synthesis of not only the natural product itself but also novel analogs with potentially improved biological properties.

Preclinical Research Avenues for Deeper Mechanistic Investigation

Further preclinical research is essential to gain a deeper understanding of the mechanisms of action of this compound. nih.govnihr.ac.uk Such studies are crucial for bridging the gap between initial biological observations and potential therapeutic applications. nih.gov

In vitro mechanistic studies using advanced cellular models can provide detailed insights into how this compound affects cellular processes. nih.gov These experiments allow for the controlled investigation of specific variables and the use of sensitive assays to measure outcomes. nih.gov

Following promising in vitro results, preclinical studies in animal models would be the next logical step. These studies are necessary to evaluate the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and to confirm its biological effects in a whole-organism context. Mechanistic in silico models are also becoming increasingly valuable for predicting pharmacokinetic parameters, potentially reducing the reliance on animal testing. nih.gov

Q & A

Q. How is Deoxycalyciphylline B structurally characterized, and what analytical methods are essential for its identification?

this compound (C₂₂H₃₁NO₂, CAS 619326-74-8) is a calyciphylline B-type alkaloid with a fused polycyclic framework. Key characterization methods include:

- NMR spectroscopy (¹H, ¹³C, DEPT, HSQC, HMBC) to resolve stereochemistry and substituent positions, particularly distinguishing α- and β-methyl orientations at C(5) .

- High-resolution mass spectrometry (HRMS) to confirm molecular formula and isotopic patterns.

- X-ray crystallography (if crystalline derivatives are obtainable) to resolve absolute configurations . Researchers should cross-reference spectral data with published studies to validate structural assignments .

Q. What is the biological significance of Deoxycaloxycalyciphylline B in pest control research?

this compound exhibits competitive inhibition against Spodoptera exigua phenol oxidase (IC₅₀ = 2.439 mmol/L, Kᵢ = 2.051 mmol/L), a target enzyme for disrupting insect melanization and immune responses. Methodologically:

Q. What synthetic routes are reported for this compound, and what are their limitations?

A metal-catalyzed approach combines C–H activation and ring-rearrangement metathesis (RRM) using norbornadiene and 2-bromo-N-protected anilines. Key steps include:

- Palladium-catalyzed C–H activation to form fused polycyclic intermediates.

- RRM to construct the indole core and adjacent cyclopentane ring . Challenges include controlling stereochemistry at C(5) and achieving scalability due to multi-step synthesis .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported IC₅₀ values for this compound across studies?

- Standardize assay conditions : Control variables like pH, temperature, and substrate concentration (L-DOPA), as minor deviations significantly alter enzyme activity .

- Replicate with purified enzyme : Avoid crude extracts to minimize interference from co-purified proteins .

- Statistical validation : Use triplicate measurements and report confidence intervals to address variability .

Q. What strategies address stereochemical challenges in synthesizing this compound analogs?

- Chiral auxiliaries or catalysts : Employ asymmetric catalysis (e.g., Rhodium-DuPhos) to control C(5) methyl orientation, which impacts bioactivity .

- Epimerization studies : Monitor stereochemical stability under reaction conditions via HPLC with chiral columns .

Q. How can molecular modeling optimize this compound derivatives for enhanced enzyme inhibition?

- Docking simulations : Use software like AutoDock Vina to predict binding poses within the phenol oxidase active site.

- QSAR analysis : Corrogate substituent effects (e.g., electron-withdrawing groups at C(22)) with inhibitory potency .

- MD simulations : Assess binding stability and identify critical residues (e.g., histidine-copper clusters) for targeted modifications .

Q. What methodologies ensure reproducibility in characterizing novel this compound analogs?

- Detailed spectral reporting : Provide full NMR assignments (δ, multiplicity, J-values) and HRMS data in supplementary materials .

- Purity validation : Include HPLC chromatograms (≥95% purity) and elemental analysis .

- Reference controls : Compare new analogs with published this compound data to confirm structural fidelity .

Q. How should researchers integrate existing literature on Daphniphyllum alkaloids when proposing new hypotheses?

- Systematic reviews : Use databases (SciFinder, Reaxys) to compile structure-activity relationships (SAR) of related alkaloids (e.g., Methyl homosecodaphniphyllate) .

- Gap analysis : Identify understudied targets (e.g., non-pest enzymes) or unexplored biosynthetic pathways .

- Hypothesis framing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

Q. What experimental precautions mitigate hepatotoxicity risks associated with this compound in pesticidal applications?

- In vitro cytotoxicity assays : Test compounds on mammalian cell lines (e.g., HepG2) using MTT assays to establish selectivity indices (IC₅₀ pest vs. mammalian cells) .

- Metabolic profiling : Identify hepatotoxic metabolites via LC-MS/MS and modify functional groups (e.g., ester hydrolysis) to reduce toxicity .

Q. How can researchers validate the ecological specificity of this compound’s bioactivity?

- Cross-species assays : Test inhibition against phenol oxidases from non-target insects (e.g., Bombyx mori) and beneficial pollinators .

- Field trials : Monitor non-target effects in controlled ecosystems, using LC-MS to track compound persistence .

Methodological Notes

- Data Presentation : Follow journal guidelines (e.g., Advanced Journal of Chemistry, Section B) for tables/graphs, ensuring IC₅₀ and Kᵢ values are clearly labeled with error margins .

- Ethical Compliance : Disclose funding sources and conflicts of interest, adhering to institutional review protocols for ecological or toxicological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.